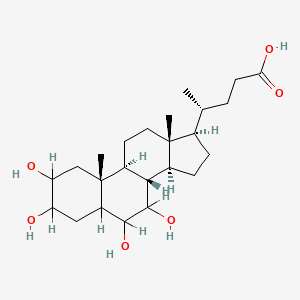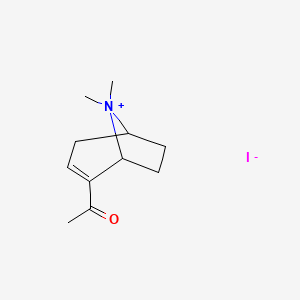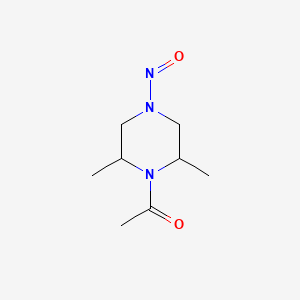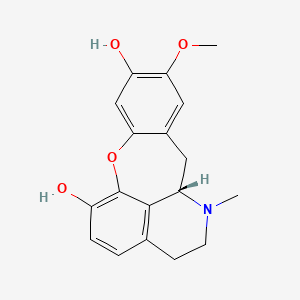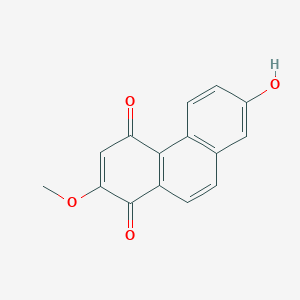
7-Hydroxy-2-methoxyphenanthrene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-methoxyphenanthrene-1,4-dione is a natural product found in Dendrobium densiflorum and Dendrobium thyrsiflorum with data available.
Scientific Research Applications
Anticancer Activity
7-Hydroxy-2-methoxyphenanthrene-1,4-dione has been studied for its anticancer properties. The compound, along with other phenanthraquinones isolated from Bletilla striata, has demonstrated antiproliferative effects. This effect is possibly due to the compounds' ability to induce cell cycle arrest and ROS generation in cancer cells, making it a topic of interest in cancer research (Sun et al., 2016).
Phytochemical Composition
The compound has been identified as a significant phytochemical in various plant species. For instance, it was isolated from the rhizome of Arundina graminifolia, marking the first time such compounds were derived from this source. This discovery expands the understanding of the phytochemical diversity and potential therapeutic uses of the plant species (Liu, Ding, & Zhang, 2005).
Anti-hepatic Fibrosis Activity
Research on stilbenoids derived from Arundina graminifolia, including 7-Hydroxy-2-methoxyphenanthrene-1,4-dione, has shed light on their potential anti-hepatic fibrosis activity. Certain compounds in this group have shown moderate growth inhibitory effects on HSC-T6 cells, a cell line used in the study of hepatic fibrosis. This highlights a promising avenue for developing therapies targeting liver diseases (Liu et al., 2017).
properties
Product Name |
7-Hydroxy-2-methoxyphenanthrene-1,4-dione |
|---|---|
Molecular Formula |
C15H10O4 |
Molecular Weight |
254.24 g/mol |
IUPAC Name |
7-hydroxy-2-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O4/c1-19-13-7-12(17)14-10-5-3-9(16)6-8(10)2-4-11(14)15(13)18/h2-7,16H,1H3 |
InChI Key |
FVUZCFUZMSCPCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C2=C(C1=O)C=CC3=C2C=CC(=C3)O |
synonyms |
7-hydroxy-2-methoxy-1,4-phenanthrenedione densiflorol B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



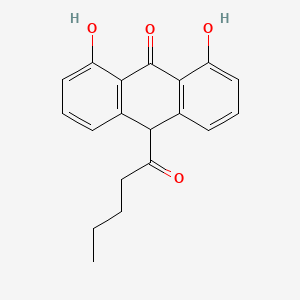
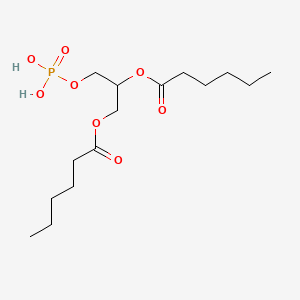
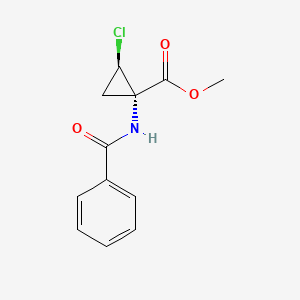

![10-(4-Chlorophenyl)-3-methylbenzo[g]pteridine-2,4(3h,10h)-dione](/img/structure/B1209646.png)

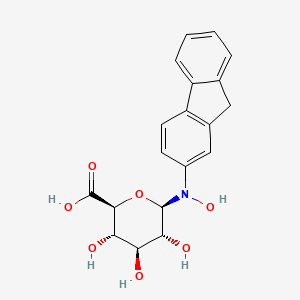
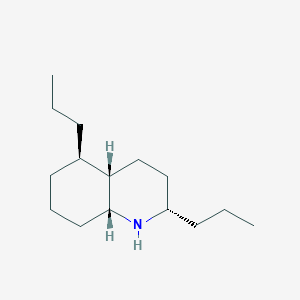
![8-ethylidene-7,9-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepin-11-one](/img/structure/B1209654.png)
